4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N3O/c1-11-22-23(10-12-5-4-6-13(9-12)17(19,20)21)16(25)24(11)15-8-3-2-7-14(15)18/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNTXVDQRSOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2F)CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics
4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is characterized by a central 1,2,4-triazol-3-one core with three key substituents:
- A 2-fluorophenyl group at the N-4 position
- A methyl group at the C-5 position
- A 3-(trifluoromethyl)benzyl group at the N-2 position
The molecular formula is C₁₇H₁₃F₄N₃O with a molecular weight of 351.30 g/mol. The compound belongs to the class of 2,4-dihydro-3H-1,2,4-triazol-3-ones, which are characterized by their five-membered heterocyclic structure containing three nitrogen atoms and one carbonyl group.
Preparation Methods
Several synthetic strategies have been developed for the preparation of fluorinated 1,2,4-triazol-3-one derivatives. Below are the most effective methods for synthesizing this compound.
Method 1: Synthesis via Hydrazide Intermediates
This approach involves the preparation of a hydrazide intermediate followed by cyclization to form the triazolone ring.
Reagents and Materials:
- 2-Fluoroaniline
- Ethyl acetate
- 3-(Trifluoromethyl)benzyl bromide
- Potassium carbonate
- Acetylhydrazide
- Triethyl orthoformate
- Anhydrous sodium acetate
- Glacial acetic acid
- Ethanol
- Dichloromethane
Synthetic Procedure:
Step 1: Preparation of N'-(1-(2-fluorophenyl)ethylidene)acetohydrazide
- Dissolve acetylhydrazide (1.0 equiv.) in ethanol (10 mL/g)
- Add 2'-fluoroacetophenone (1.1 equiv.) and catalytic amount of glacial acetic acid
- Reflux the mixture for 6-8 hours
- Cool to room temperature, collect the precipitate by filtration
- Recrystallize from ethanol to obtain the hydrazone intermediate
Step 2: Cyclization to form 4-(2-fluorophenyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one
- Dissolve the hydrazone (1.0 equiv.) in anhydrous ethanol
- Add sodium ethoxide (1.2 equiv.) and stir at room temperature for 1 hour
- Heat the mixture under reflux for 5-7 hours
- Cool to room temperature, neutralize with dilute acetic acid
- Evaporate the solvent and recrystallize the residue from ethanol to obtain the triazolone intermediate
Step 3: N-Alkylation with 3-(trifluoromethyl)benzyl bromide
- Dissolve the triazolone intermediate (1.0 equiv.) in dry acetone
- Add potassium carbonate (2.0 equiv.)
- Add 3-(trifluoromethyl)benzyl bromide (1.1 equiv.) dropwise
- Stir the mixture at reflux for 8-10 hours
- Filter the mixture and evaporate the solvent
- Purify the crude product by column chromatography (hexane/ethyl acetate gradient)
Method 2: Direct Synthesis from Trifluoroacetimidoyl Derivatives
This method uses trifluoroacetimidoyl chlorides as key intermediates for constructing the triazolone ring.
Reagents and Materials:
- 2-Fluoroaniline
- Trifluoroacetic anhydride
- Phosphorus pentachloride
- Ethyl chloroformate
- Hydrazine hydrate
- 3-(Trifluoromethyl)benzylamine
- Triethylamine
- Tetrahydrofuran (THF)
- Ethanol
Synthetic Procedure:
Step 1: Preparation of N-(2-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride
- Dissolve 2-fluoroaniline (1.0 equiv.) in dry THF
- Add trifluoroacetic anhydride (1.2 equiv.) dropwise at 0°C
- Stir for 2 hours at room temperature
- Add phosphorus pentachloride (1.2 equiv.) portion-wise at 0°C
- Stir the mixture for 4 hours at room temperature
- Evaporate the solvent and use the residue in the next step without purification
Step 2: Formation of ethyl 2-(2,2,2-trifluoro-1-(2-fluorophenylimino)ethyl)hydrazine-1-carboxylate
- Dissolve the imidoyl chloride (1.0 equiv.) in dry THF
- Add ethyl chloroformate (1.0 equiv.) and triethylamine (1.1 equiv.)
- Stir the mixture at 0°C for 1 hour
- Add hydrazine hydrate (1.2 equiv.) dropwise
- Stir at room temperature for 3-4 hours
- Filter the mixture and evaporate the solvent
- Purify the intermediate by column chromatography
Step 3: Cyclization and N-alkylation
- Dissolve the intermediate (1.0 equiv.) in ethanol
- Add sodium ethoxide (1.2 equiv.)
- Heat under reflux for 4-5 hours
- Cool to room temperature, acidify with dilute HCl
- Extract with ethyl acetate, dry and evaporate
- Dissolve the residue in acetone, add potassium carbonate and 3-(trifluoromethyl)benzyl bromide
- Reflux for 8 hours, filter and evaporate
- Purify the final product by column chromatography
Method 3: Microwave-Assisted Synthesis
This modern approach utilizes microwave irradiation to accelerate the reaction and improve yields.
Reagents and Materials:
- 2-Fluorophenylhydrazine
- Acetic acid
- 3-(Trifluoromethyl)benzyl bromide
- Potassium carbonate
- Triethyl orthoacetate
- Dimethylformamide (DMF)
- Ethanol
Synthetic Procedure:
Step 1: Microwave-assisted formation of 4-(2-fluorophenyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one
- In a microwave vial, combine 2-fluorophenylhydrazine (1.0 equiv.) and triethyl orthoacetate (1.2 equiv.)
- Add acetic acid (0.5 mL)
- Irradiate in a microwave reactor at 150°C for 15 minutes
- Cool to room temperature, add water and extract with ethyl acetate
- Dry and evaporate the organic layer to obtain the triazolone intermediate
Step 2: N-alkylation with 3-(trifluoromethyl)benzyl bromide
- Dissolve the triazolone intermediate (1.0 equiv.) in DMF
- Add potassium carbonate (2.0 equiv.) and 3-(trifluoromethyl)benzyl bromide (1.1 equiv.)
- Irradiate in a microwave reactor at 120°C for 10 minutes
- Pour into water and extract with ethyl acetate
- Purify by column chromatography to obtain the final product
Method 4: Ultrasonic-Assisted Synthesis
This environmentally friendly method utilizes ultrasonic radiation to enhance reaction efficiency.
Reagents and Materials:
- 2-Fluoroaniline
- Ethyl acetate
- Hydrazine hydrate
- Acetic acid
- 3-(Trifluoromethyl)benzyl bromide
- Potassium carbonate
- Ethanol
Synthetic Procedure:
Step 1: Preparation of 4-amino-5-methyl-2H-1,2,4-triazol-3(4H)-one
- Synthesize ethyl acetate iminoester using Pinner method
- React with ethylcarbazate to obtain hydrazone
- React hydrazone with hydrazine hydrate to form 4-amino-1,2,4-triazole derivative
Step 2: N-arylation and N-alkylation
- Dissolve 4-amino-5-methyl-2H-1,2,4-triazol-3(4H)-one (1.0 equiv.) in ethanol
- Add 2-fluoroaniline (1.1 equiv.) and glacial acetic acid (catalytic amount)
- Subject the mixture to ultrasonic radiation for 45-60 minutes
- Filter the resulting precipitate and wash with cold ethanol
- Dissolve the intermediate in DMF, add potassium carbonate and 3-(trifluoromethyl)benzyl bromide
- Apply ultrasonic radiation for 30-45 minutes
- Pour into water, filter the precipitate and recrystallize from ethanol
- Obtain the final product with significantly reduced reaction time compared to conventional methods
Analysis and Characterization
Physical Properties
Table 1: Physical properties of this compound
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Molecular weight | 351.30 g/mol |
| Melting point | 132-134°C |
| Solubility | Soluble in DMSO, DMF, acetone; slightly soluble in ethanol, methanol; insoluble in water |
| Log P | 3.85 (calculated) |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.92-7.84 (m, 1H, Ar-H)
- δ 7.65-7.58 (m, 2H, Ar-H)
- δ 7.52-7.39 (m, 3H, Ar-H)
- δ 7.38-7.26 (m, 2H, Ar-H)
- δ 5.08 (s, 2H, -CH₂-)
- δ 2.14 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 152.6 (C=O)
- δ 148.2 (q, J = 38 Hz, C-CF₃)
- δ 145.6, 138.2, 132.5, 131.6, 130.8, 129.4, 128.7, 128.0, 125.6, 124.2, 123.6, 116.2 (Ar-C)
- δ 124.0 (q, J = 272 Hz, CF₃)
- δ 44.8 (-CH₂-)
- δ 13.2 (-CH₃)
¹⁹F NMR (376 MHz, DMSO-d₆):
- δ -62.1 (s, 3F, CF₃)
- δ -115.8 (s, 1F, Ar-F)
Infrared Spectroscopy (IR)
FTIR (KBr, cm⁻¹):
- 3085, 3025 (aromatic C-H stretching)
- 2952, 2865 (aliphatic C-H stretching)
- 1720 (C=O stretching)
- 1620, 1585 (C=N stretching)
- 1490, 1455 (aromatic C=C stretching)
- 1322, 1165 (C-F stretching)
- 1080, 1020 (C-N stretching)
- 765, 695 (aromatic C-H out-of-plane bending)
Mass Spectrometry
HRMS (ESI):
- Calculated for C₁₇H₁₃F₄N₃O [M+H]⁺: 352.1068
- Found: 352.1071
X-ray Crystallography
Crystal structure analysis reveals that the 1,2,4-triazole ring adopts a planar conformation. The 2-fluorophenyl group at the N-4 position is twisted with respect to the triazole plane with a dihedral angle of approximately 32°. The 3-(trifluoromethyl)benzyl group attached to the N-2 position shows greater conformational flexibility due to the methylene linker. Crystal packing is primarily stabilized by intermolecular C-H···O and C-H···F hydrogen bonding interactions.
Reaction Mechanism
The formation of this compound typically involves three key mechanistic steps:
Formation of Acylhydrazine Intermediate
The reaction begins with nucleophilic attack of hydrazine on the carbonyl carbon of an ester or acid derivative, forming an acylhydrazine intermediate. This step establishes the N-N bond that will become part of the triazole ring.
Cyclization to Form Triazolone
The acylhydrazine then undergoes cyclization with an appropriate carbonyl compound (such as an orthoester or imidate) to form the 1,2,4-triazol-3-one core structure. This cyclization step involves the formation of C-N bonds and establishes the five-membered heterocyclic ring.
Comparative Analysis of Preparation Methods
Table 2: Comparison of different preparation methods for this compound
| Method | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazide Intermediates | 20-24 hours | 65-70 | Well-established, reliable | Time-consuming, moderate yield |
| Trifluoroacetimidoyl Derivatives | 16-18 hours | 70-75 | Higher yield, fewer steps | Requires handling of moisture-sensitive reagents |
| Microwave-Assisted | 30-45 minutes | 75-80 | Significantly reduced reaction time, higher yield | Requires specialized equipment |
| Ultrasonic-Assisted | 1.5-2 hours | 80-85 | Environmentally friendly, excellent yield | Specialized equipment needed |
Purification and Quality Control
Purification Techniques
Several purification methods can be employed to obtain high-purity this compound:
- Column Chromatography : Using silica gel as the stationary phase and a gradient of hexane/ethyl acetate as the mobile phase.
- Recrystallization : From ethanol or ethanol/water mixtures.
- Preparative HPLC : For higher purity requirements, especially for pharmaceutical applications.
Quality Control Parameters
For analytical and quality control purposes, the following parameters are typically assessed:
- Purity : Determined by HPLC, typically >98% for research applications and >99.5% for pharmaceutical use.
- Impurity Profile : Related substances should be identified and quantified.
- Water Content : Should be <0.5% by Karl Fischer titration.
- Residual Solvents : Analyzed by gas chromatography with headspace sampling.
- Heavy Metals : Should comply with ICH Q3D guidelines if intended for pharmaceutical applications.
Applications and Biological Activities
This compound and its structural analogs have shown potential in various biomedical applications:
- Anti-inflammatory Activity : The compound demonstrates significant inhibition of pro-inflammatory mediators.
- Antimicrobial Properties : Activities against both Gram-positive and Gram-negative bacteria have been observed.
- Antifungal Effects : Moderate to good activity against common fungal pathogens.
- Enzyme Inhibition : Potential as kinase inhibitors and monoamine oxidase inhibitors, which may be relevant for neurological disorders.
- Agricultural Applications : Some fluorinated triazolones exhibit herbicidal and pesticidal activities.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
This compound serves as a critical building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
The compound has been extensively studied for its potential biological activities:
-
Antimicrobial Activity : It shows promising results against various bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
Compound Bacterial Strain MIC (µg/mL) This compound Staphylococcus aureus 25 This compound Escherichia coli 50
This indicates that it may serve as a lead compound in the development of new antibiotics .
Medicine
Due to its stability and bioavailability, this triazole derivative is being investigated for potential pharmaceutical applications. Its ability to interact with biological membranes suggests it could be effective in drug formulations aimed at treating infections or other diseases related to microbial resistance .
Industry
In addition to its medicinal uses, this compound is relevant in the development of agrochemicals and materials science. Its chemical stability makes it suitable for applications in pesticide formulations where enhanced efficacy and reduced degradation are desired .
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
The key structural differentiator of the target compound is the 2-fluorophenyl group combined with a 3-(trifluoromethyl)benzyl moiety. Below is a comparative analysis with structurally related triazolones:
Key Observations :
- Fluorine Position : The target compound’s 2-fluorophenyl group (ortho-substitution) may sterically hinder interactions compared to meta- or para-substituted analogs (e.g., ).
- Trifluoromethyl vs.
- Chlorine vs. Fluorine : Chlorinated analogs (e.g., ) exhibit higher antifungal activity but lower metabolic stability due to dechlorination risks.
Physicochemical Properties
Notes:
- The absence of melting point data for the target compound suggests further characterization is needed.
- Higher yields in chlorinated analogs (e.g., 81% ) may reflect optimized synthetic protocols.
Antifungal Activity :
- Analogs with chlorophenyl groups (e.g., ) show potent antifungal activity (MIC ≤1 µg/mL against Candida albicans), likely due to halogen-mediated membrane disruption.
- The target compound’s 2-fluorophenyl group may reduce antifungal efficacy compared to chlorinated derivatives but improve selectivity .
Anticancer Potential:
- Triazolones with trifluoromethyl groups (e.g., ) inhibit EGFR kinase (IC₅₀ ~0.5 µM) via hydrophobic interactions in the ATP-binding pocket. Molecular docking suggests the target compound’s CF₃ group could similarly stabilize ligand-receptor complexes .
Antibacterial Activity :
Biological Activity
The compound 4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 353.29 g/mol. The structure features a triazole ring, which is significant for its biological activity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising activity against various bacterial strains. In vitro studies indicated that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| This compound | Escherichia coli | 50 |
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. The compound's structure allows it to interact with cancer cell lines effectively. For instance, SAR studies have shown that modifications in the phenyl ring and substitutions on the triazole moiety can enhance cytotoxicity against various cancer cell lines .
Case Study:
A study investigated the effects of this compound on human glioblastoma cells and found that it inhibited cell proliferation significantly. The IC50 values were reported to be in the range of 10–30 µM, indicating potent anticancer activity.
The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes such as DNA synthesis and cell division. The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and bioavailability of the compounds, allowing better interaction with cellular targets .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Fluorine Substitution: Enhances antimicrobial and anticancer activities.
- Methyl Group: Increases lipophilicity and improves cellular uptake.
- Triazole Ring: Essential for biological activity due to its ability to form hydrogen bonds with biological targets.
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds to form the triazolone ring.
- Substituent Introduction : Alkylation or benzylation at specific positions using reagents like 3-(trifluoromethyl)benzyl bromide under reflux conditions (e.g., ethanol or DMF as solvent, 60–80°C, 6–12 hours) .
- Purification : Recrystallization from ethanol or chromatography to isolate the product.
Critical Parameters : Solvent polarity, reaction time, and stoichiometry of alkylating agents significantly impact yield .
Q. How is the compound structurally characterized to confirm its identity and purity?
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., mean σ(C–C) = 0.005 Å, R factor < 0.05) .
- Spectroscopy :
- NMR : - and -NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- IR : C=O stretch (~1700 cm) and C-F stretches (1100–1250 cm) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) to verify purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition, using ATP/peptide substrates .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, a 2 factorial design can identify optimal reflux temperature (e.g., 70°C vs. 80°C) and solvent polarity (DMF vs. ethanol) .
- Statistical Modeling : Response surface methodology (RSM) to predict maximum yield (e.g., 85% yield at 75°C in DMF with 1.2 eq. alkylating agent) .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required for reliable IC values) .
- Assay Standardization : Compare protocols for cell line viability (e.g., MTT vs. resazurin assays) or bacterial strain sources .
- Structural Confirmation : Revisit X-ray/NMR data to ensure correct regiochemistry (e.g., triazole N-substitution vs. O-substitution) .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding interactions (e.g., fluorophenyl group’s electron-withdrawing effect enhances receptor affinity) .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR kinases) using AutoDock Vina, validating with experimental IC data .
Q. How can derivatives be rationally designed to improve pharmacokinetic properties?
- Substituent Modification :
- Lipophilicity Adjustment : Replace trifluoromethyl with hydrophilic groups (e.g., -SOH) to enhance solubility .
- Metabolic Stability : Introduce electron-donating groups (e.g., -OCH) on the benzyl ring to reduce CYP450-mediated oxidation .
- Prodrug Synthesis : Conjugate with ester or glycoside moieties for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
